1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone
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Description
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C22H28ClN5O and its molecular weight is 413.95. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds related to 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone often involves the synthesis of azole-containing piperazine derivatives, exploring their potential biological activities. For instance, Gan, Fang, and Zhou (2010) synthesized a series of azole-containing piperazine derivatives, showing moderate to significant antibacterial and antifungal activities, alongside cytotoxic activities against certain cell lines (Gan, Fang, & Zhou, 2010).
Biological Activities and Potential Applications
Antibacterial and Antifungal Properties : These derivatives exhibit a range of antimicrobial efficacies. For instance, some sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties were investigated for their antimicrobial properties, showing activity against various gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Anticancer Potential : Certain derivatives have been evaluated for their antitumor activities. For example, Yurttaş, Demirayak, Ilgın, and Atlı (2014) investigated a series of 1,2,4-triazine derivatives bearing the piperazine amide moiety for their potential anticancer activities against breast cancer cells, highlighting compounds with promising antiproliferative agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Mechanism of Action Studies : Explorations into the mechanisms of action for these compounds, such as understanding their interaction with biological targets and pathways, are crucial for developing potential therapeutic agents. Investigations include the study of hydrogen-bonding patterns in enaminones, which provides insights into the structural basis of their biological activities (Balderson, Fernandes, Michael, & Perry, 2007).
Properties
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O/c23-19-7-5-18(6-8-19)17-22(29)28-15-13-27(14-16-28)21-10-9-20(24-25-21)26-11-3-1-2-4-12-26/h5-10H,1-4,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBYDGFHHXDFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.